3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h3-4,6-7,13-14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUWRTFFMJWSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467960 | |
| Record name | 3-(6-fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52989-39-6 | |
| Record name | 3-(6-fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol typically involves the reaction of 6-fluoroindole with a suitable propanol derivative under specific conditions. One common method involves the use of a Grignard reagent, where 6-fluoroindole is reacted with a propanol Grignard reagent to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(6-fluoro-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro group on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The fluoro group on the indole ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Fluoro-Substituted Indole Propanols
Variations in fluoro substitution on the indole ring significantly alter electronic and steric properties:
- No yield or purity data is available.
- 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine (): The 7-fluoro substituent and amine group increase basicity and solubility compared to the target alcohol. This compound is restricted to research use due to safety concerns .
Halogen Substitution Variants
Halogen type and position influence molecular weight, lipophilicity, and binding interactions:
- 3-(5-Bromo-1H-indol-3-yl)propan-1-ol (): Bromine’s larger atomic radius and higher lipophilicity (MW: 258.13 g/mol) may enhance membrane permeability but reduce metabolic stability compared to fluoro derivatives. Purity exceeds 95% .
Functional Group Modifications
Replacing the alcohol group with amines or esters alters physicochemical and pharmacological profiles:
- 2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (): The amine group and hydrochloride salt improve water solubility and bioavailability. This compound has a shorter carbon chain (propan-1-amine vs. propan-1-ol), which may reduce steric hindrance in target binding .
- Methyl (S)-2-(2-amino-3,5-dichlorobenzamido)-3-(6-fluoro-1H-indol-3-yl)propanoate (): The ester derivative exhibits lower synthetic yield (32%) compared to high-yield indole-propanols (90–93% in ), likely due to steric challenges in peptide coupling .
Structural Analogues with Extended Chains or Complex Moieties
- Quantitative yield suggests efficient synthesis .
Key Findings and Implications
- Halogen Effects : Bromo and chloro derivatives offer enhanced lipophilicity but may incur metabolic liabilities.
- Functional Groups : Alcohols provide moderate polarity, while amines improve solubility and esters enable prodrug strategies.
- Synthesis Efficiency: High yields (90–93%) for polyfluorinated indole-propanols () contrast with lower yields for peptide-coupled derivatives (32%, ), highlighting reaction-dependent challenges.
Q & A
Q. What are the established synthetic routes for 3-(6-fluoro-1H-indol-3-yl)propan-1-ol, and what key reaction conditions influence yield?
The synthesis typically involves reacting 6-fluoroindole with a benzyl halide or related electrophile under basic conditions. Key steps include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 40% to 70% depending on optimization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological validation includes:
- Spectroscopic analysis :
- Chromatography : HPLC with UV detection at 254 nm confirms purity (>95%) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests show degradation under strong acidic/basic conditions or prolonged UV exposure .
- Storage : Recommended at -20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic substitution : The indole nitrogen’s lone pair facilitates electrophilic aromatic substitution (EAS) at the 3-position. Fluorine’s electron-withdrawing effect directs regioselectivity .
- Oxidation : The propanol chain can be oxidized to a ketone using KMnO₄ or Swern conditions, though over-oxidation risks require careful stoichiometric control .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies in pharmacological data (e.g., receptor binding affinity) may arise from:
Q. What advanced analytical techniques are critical for studying its pharmacokinetic (PK) properties?
- LC-MS/MS : Quantifies plasma/tissue concentrations with limits of detection (LOD) <1 ng/mL .
- Metabolite profiling : Identifies hydroxylated or glucuronidated metabolites via high-resolution MS .
- Protein binding assays : Equilibrium dialysis to assess albumin binding, impacting bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
